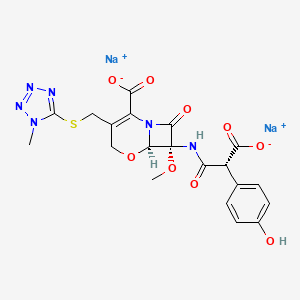

![molecular formula C24H16F2N4 B1677482 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine CAS No. 755753-89-0](/img/structure/B1677482.png)

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine

Overview

Description

Org 48762-0, also known as UR-13870, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to prevent bone damage in collagen-induced arthritis in mice. It is an orally active and selective inhibitor of p38 alpha and beta kinases, which play a crucial role in the regulation of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) .

Mechanism of Action

Target of Action

Org 48762-0, also known as 2HE2MP5Y3G or ORG-48762-0 or 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine, is a potent, orally active, and selective inhibitor of p38 MAPK . The p38 MAPK is a type of mitogen-activated protein kinase that plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

Org 48762-0 interacts with its target, the p38 MAPK, by inhibiting its activity . This inhibition reduces the release of tumor necrosis factor-alpha (TNFα) , a proinflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation . The EC50 of Org 48762-0, which is a measure of its effectiveness, is 0.1 μM .

Biochemical Pathways

The primary biochemical pathway affected by Org 48762-0 is the MAPK/ERK pathway , specifically the p38 MAPK sub-pathway . By inhibiting p38 MAPK, Org 48762-0 reduces the release of TNFα, thereby modulating the inflammatory response .

Pharmacokinetics

Oral administration of Org 48762-0 in mice has shown drug-like pharmacokinetic properties . The pharmacokinetics were linear up to single doses of 400 mg . The median time to reach maximum concentration (Tmax) ranged from 0.5 to 1.8 hours, and the half-life (T1/2) ranged from 7.0 to 14.4 hours .

Result of Action

The molecular and cellular effects of Org 48762-0’s action include the reduction of LPS-induced TNFα release and the prevention of bone damage in collagen-induced arthritis in mice . Radiological analyses have revealed protection against bone damage for treatments with Org 48762-0 .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of Org 48762-0 are not explicitly mentioned in the available literature, it’s important to note that many drugs’ actions can be influenced by factors such as temperature, pH, and the presence of other substances

Biochemical Analysis

Biochemical Properties

Org 48762-0 has been shown to interact with the p38 kinase, a protein involved in the regulation of proinflammatory cytokines . It potently inhibits p38 alpha kinase with a high degree of kinase selectivity . This interaction reduces the release of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation .

Cellular Effects

In cellular assays, Org 48762-0 has been observed to reduce lipopolysaccharide (LPS)-induced TNFα release . This suggests that Org 48762-0 can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

The molecular mechanism of Org 48762-0 involves its binding to the p38 kinase, leading to the inhibition of this enzyme . This inhibition prevents the release of TNFα, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Org 48762-0 are limited, it has been observed that the compound exhibits drug-like pharmacokinetic properties . This suggests that it may have a stable effect over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Org 48762-0 has been shown to inhibit LPS-induced cytokine production . Specific studies on the dosage effects of Org 48762-0 in animal models are currently limited.

Preparation Methods

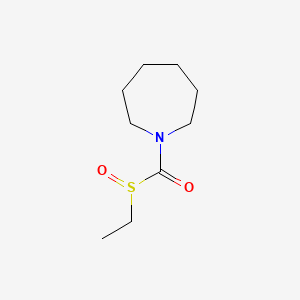

The synthesis of Org 48762-0 involves several steps, including the formation of the pyrazolo[3,4-b]pyridine core structure. The synthetic route typically involves the following steps:

Formation of the pyrazole ring: This is achieved by the reaction of hydrazine with a suitable diketone.

Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.

Functionalization: The core structure is then functionalized with various substituents, including fluorophenyl and pyridinyl groups, to achieve the final compound.

Chemical Reactions Analysis

Org 48762-0 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Org 48762-0 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.

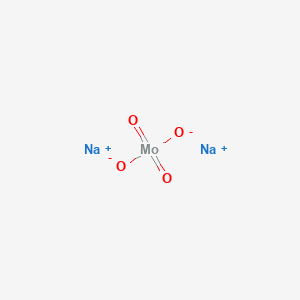

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Org 48762-0 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of p38 MAPK in various biochemical pathways.

Biology: Org 48762-0 is used to investigate the effects of p38 MAPK inhibition on cellular processes, including inflammation and apoptosis.

Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis, due to its ability to inhibit the release of proinflammatory cytokines

Comparison with Similar Compounds

Org 48762-0 is unique in its high selectivity for p38 alpha and beta kinases, which distinguishes it from other p38 inhibitors. Similar compounds include:

SB203580: Another p38 MAPK inhibitor, but with less selectivity compared to Org 48762-0.

VX-702: A p38 MAPK inhibitor with similar applications but different pharmacokinetic properties.

BIRB 796: A highly potent p38 MAPK inhibitor with a broader range of kinase inhibition.

Org 48762-0’s uniqueness lies in its high degree of selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications .

Properties

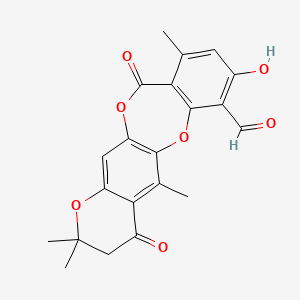

IUPAC Name |

4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKTIDYMSNPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755753-89-0 | |

| Record name | ORG-48762-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-48762-0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.